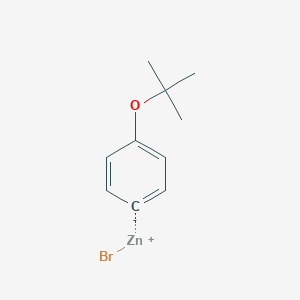

4-t-Butoxyphenylzinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);(2-methylpropan-2-yl)oxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBHVLBGMMBCKN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 T Butoxyphenylzinc Bromide

Direct Oxidative Insertion of Zinc into Aryl Bromides

The most direct route to 4-t-butoxyphenylzinc bromide is the oxidative insertion of elemental zinc into the carbon-bromine bond of 4-bromo-tert-butoxybenzene. This reaction, however, is often sluggish with unactivated zinc metal due to a passivating oxide layer on the metal surface and the lower reactivity of aryl bromides compared to aryl iodides. sigmaaldrich.comnih.gov Consequently, various strategies have been developed to activate the zinc and facilitate the reaction.

Effective activation of the zinc metal is crucial for achieving efficient and high-yielding synthesis of arylzinc halides. Several methods are prominently used, each altering the physical and chemical properties of the zinc to enhance its reactivity.

Chemical Activation with Lithium Chloride: A widely adopted method, pioneered by Knochel and coworkers, involves the use of lithium chloride (LiCl) in conjunction with commercially available zinc dust. organic-chemistry.orgresearchgate.net The presence of LiCl in solvents like tetrahydrofuran (B95107) (THF) significantly accelerates the insertion process for aryl bromides. organic-chemistry.org This method is valued for its operational simplicity and its ability to be performed under mild conditions, often at room temperature or with gentle heating. organic-chemistry.org

Rieke® Zinc: Another powerful approach utilizes a highly reactive form of zinc known as Rieke® Zinc. sigmaaldrich.comriekemetals.comresearchgate.net This activated metal is prepared by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. nih.gov The resulting fine, black powder of zinc possesses a high surface area and is free of the passivating oxide layer, enabling it to react readily with less reactive organic halides, including aryl bromides. sigmaaldrich.comriekemetals.com While highly effective, this method requires the prior preparation of the activated zinc.

Other Chemical and Mechanical Methods: Historically, other chemical activators like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) have been used to etch the zinc surface and remove the oxide layer. nih.gov Additionally, mechanical activation through techniques like ball-milling has emerged as a solvent-free method to activate zinc and promote the formation of organozinc reagents. nih.gov

| Activation Method | Description | Key Advantages |

| Lithium Chloride (LiCl) | Uses commercially available zinc dust in the presence of stoichiometric LiCl. | Operationally simple, mild reaction conditions, widely applicable. organic-chemistry.org |

| Rieke® Zinc | A highly active, fine powder of zinc prepared by reducing a Zn(II) salt. | High reactivity, allows for reaction with less reactive halides like aryl bromides. sigmaaldrich.comriekemetals.com |

| Chemical (TMSCl, etc.) | Pre-treatment of zinc with reagents to clean and activate the metal surface. | Removes oxide layer, can be performed in situ. nih.gov |

| Mechanical (Ball-Milling) | Uses mechanical energy to activate the zinc surface. | Can be performed without solvent, environmentally friendly. nih.gov |

The choice of solvent plays a critical role in the direct zincation of aryl bromides, influencing both the reaction rate and the stability of the resulting organozinc reagent.

Ethereal Solvents: Tetrahydrofuran (THF) is the most commonly employed solvent for this transformation, particularly for the LiCl-mediated method. organic-chemistry.org Its ability to solvate the organozinc species is crucial for the reaction's success. The reaction of aryl bromides in a THF/LiCl system typically proceeds smoothly at temperatures ranging from 25 °C to 50 °C. organic-chemistry.orgnih.gov

Polar Aprotic Solvents: In some protocols, especially those developed prior to the widespread use of LiCl, polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) were necessary to achieve insertion into aryl bromides. nih.govresearchgate.net These solvents can enhance the reactivity but may complicate product isolation and downstream reactions.

Co-solvents: The addition of co-solvents can sometimes be beneficial. For instance, employing toluene (B28343) as a co-solvent has been shown to improve yields and selectivities in subsequent cross-coupling reactions. nih.gov

Reaction conditions are generally tailored to the specific activation method. Rieke® Zinc, due to its high reactivity, allows for reactions at or below room temperature, while LiCl-promoted insertions may require gentle heating to 50 °C for aryl bromides to ensure complete conversion in a reasonable timeframe (2-18 hours). riekemetals.comnih.gov

The direct insertion of zinc into an aryl-halogen bond is understood to be a heterogeneous reaction that occurs on the surface of the zinc metal. The mechanism involves two primary, distinct steps:

Oxidative Addition: The initial step is the oxidative addition of the aryl bromide to the metallic zinc (Zn⁰), forming an arylzinc bromide species (ArZnBr) directly on the metal surface. nih.gov This process involves the formal oxidation of zinc from the 0 to the +2 state.

Solubilization: The newly formed ArZnBr species must then be solubilized into the reaction medium to expose fresh metal surface for further reaction. This step is often the rate-limiting factor, especially with unactivated systems where the product can passivate the surface. nih.gov

Activating agents play a key role in influencing these steps. TMSCl is believed to function primarily by cleaning the zinc surface, thereby facilitating the initial oxidative addition. nih.gov In contrast, LiCl is thought to accelerate the crucial solubilization step. It achieves this by forming a more soluble "ate" complex (ArZnBr·LiCl) with the organozinc halide, which is readily removed from the metal surface, allowing the reaction to proceed continuously. organic-chemistry.org

Transmetalation Routes for this compound Formation

An alternative and highly reliable strategy for preparing this compound is through transmetalation. This two-step process involves first generating a more reactive organometallic compound—either an organolithium or an organomagnesium species—which then transfers its organic group to a zinc salt. nih.gov

The preparation via an organolithium intermediate involves a halogen-lithium exchange reaction.

Formation of Aryllithium: 4-bromo-tert-butoxybenzene is treated with a strong organolithium base, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether. This rapidly forms the corresponding aryllithium species, 4-t-butoxyphenyllithium.

Transmetalation to Zinc: A solution of an anhydrous zinc salt, most commonly zinc bromide (ZnBr₂), is then added to the freshly prepared organolithium reagent. The transmetalation occurs swiftly, yielding the desired this compound and lithium bromide as a byproduct.

This route is highly efficient but requires the use of cryogenic temperatures and highly reactive organolithium reagents, which may limit its compatibility with certain sensitive functional groups.

A more common and often more functional-group-tolerant transmetalation route proceeds via a Grignard reagent.

Formation of Grignard Reagent: 4-t-butoxyphenylmagnesium bromide is prepared by reacting 4-bromo-tert-butoxybenzene with magnesium turnings in an anhydrous ethereal solvent, such as THF. The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane and may require gentle heating to proceed to completion.

Transmetalation to Zinc: The resulting Grignard solution is then treated with a zinc salt, such as ZnBr₂ or ZnCl₂. researchgate.net This transmetalation step is an equilibrium process that strongly favors the formation of the more covalent organozinc compound, affording a solution of this compound. When LiCl is present during this process, it can facilitate the reaction and improve the reactivity of the final organozinc reagent. researchgate.net

This Grignard-based approach is one of the most robust and widely used methods for preparing functionalized arylzinc reagents, balancing reactivity with operational convenience.

| Precursor | Reagents | Typical Conditions | Key Features |

| Organolithium | 1. n-BuLi or t-BuLi2. ZnBr₂ | 1. THF, -78 °C2. -78 °C to RT | Very fast reaction; requires cryogenic temperatures. |

| Organomagnesium | 1. Mg turnings2. ZnBr₂ or ZnCl₂ | 1. THF, reflux2. 0 °C to RT | Milder conditions, more functional group tolerant than organolithiums. researchgate.net |

Optimization of Transmetalation Conditions

The synthesis of this compound can be achieved through the transmetalation of a corresponding organometallic precursor, typically a Grignard reagent, with a zinc salt. The efficiency of this process is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the zinc source.

For the preparation of arylzinc halides, the transmetalation of an arylmagnesium halide with zinc bromide (ZnBr₂) is a common approach. The optimization of this reaction generally focuses on maximizing the yield and ensuring the complete conversion of the Grignard reagent to the desired organozinc species. While specific optimization data for this compound is not extensively documented in publicly available literature, general principles for the formation of arylzinc reagents can be applied.

A typical optimization process would involve screening various ethereal solvents such as tetrahydrofuran (THF) and diethyl ether, as they are known to effectively solvate Grignard reagents. The reaction temperature is another critical factor; these reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction and minimize side products. The stoichiometry of the zinc salt is also crucial, with a slight excess often being used to drive the reaction to completion.

Table 1: Hypothetical Optimization of Transmetalation for this compound Synthesis

| Entry | Solvent | Temperature (°C) | ZnBr₂ (equiv.) | Time (h) | Yield (%) |

| 1 | THF | 0 to rt | 1.1 | 2 | >95 |

| 2 | Diethyl Ether | 0 to rt | 1.1 | 2 | 90 |

| 3 | THF | -78 to rt | 1.1 | 3 | >95 |

| 4 | THF | rt | 1.1 | 1 | 92 |

| 5 | THF | 0 to rt | 1.0 | 2 | 88 |

Catalytic Approaches to this compound Synthesis

The direct synthesis of arylzinc reagents from aryl halides can be facilitated by transition metal catalysts. These methods offer an alternative to the traditional Grignard-based routes and can often tolerate a wider range of functional groups.

Cobalt-Catalyzed Methods for Arylzinc Formation

Cobalt catalysts have emerged as effective promoters for the synthesis of arylzinc reagents from aryl bromides. This approach typically involves the reaction of an aryl bromide with zinc metal in the presence of a catalytic amount of a cobalt salt, such as cobalt(II) bromide (CoBr₂). The cobalt catalyst facilitates the oxidative insertion of zinc into the carbon-bromine bond.

For the synthesis of this compound, this would involve reacting 4-bromo-1-t-butoxybenzene with activated zinc powder and a cobalt catalyst. The reaction conditions, including the solvent and the presence of additives or ligands, are critical for achieving high yields. Polar aprotic solvents like THF or N,N-dimethylformamide (DMF) are commonly employed. The addition of salts like lithium chloride (LiCl) can also be beneficial, as it helps to break up zinc aggregates and solubilize the organozinc product.

Other Transition Metal-Mediated Syntheses

While cobalt is a prominent catalyst, other transition metals such as nickel and palladium can also mediate the formation of arylzinc reagents. These metals can catalyze the direct insertion of zinc into aryl halides or facilitate the reaction through other mechanistic pathways. The choice of metal can influence the reaction's scope and functional group tolerance. For instance, palladium-catalyzed methods are well-established in cross-coupling chemistry and can be adapted for the in situ generation of organozinc reagents.

Ligand Design and Catalyst Performance

The performance of transition metal catalysts in arylzinc synthesis is significantly influenced by the choice of ligands. Ligands coordinate to the metal center and modulate its electronic and steric properties, thereby affecting the catalytic activity and selectivity. For cobalt-catalyzed reactions, nitrogen-based ligands such as 2,2'-bipyridine (B1663995) and its derivatives are often employed. nih.gov The design of ligands with specific electronic and steric features can lead to improved catalyst turnover numbers and broader substrate scope. For example, bulky and electron-donating ligands can enhance the reactivity of the cobalt center and promote the desired C-Zn bond formation.

Table 2: Overview of Catalytic Systems for Arylzinc Synthesis

| Catalyst | Ligand | Substrate | Key Features |

| CoBr₂ | 2,2'-Bipyridine | Aryl Bromides | Mild reaction conditions, good functional group tolerance. nih.gov |

| NiCl₂ | Terpyridine | Aryl Iodides | Effective for less reactive aryl halides. |

| Pd(OAc)₂ | Phosphine (B1218219) Ligands | Aryl Bromides/Iodides | High efficiency, often used for in situ generation in cross-coupling. |

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient and scalable methods for the preparation of organometallic reagents, including continuous flow synthesis.

Continuous Flow Synthesis of Aryl Organozinc Reagents

Continuous flow technology offers several advantages over traditional batch processing for the synthesis of organozinc reagents. These include enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automated, on-demand synthesis. acs.orggordon.edu

Table 3: Parameters in Continuous Flow Synthesis of Organozinc Reagents

| Parameter | Description | Typical Range |

| Flow Rate | The rate at which the reactant solution is pumped through the reactor. | 0.1 - 10 mL/min |

| Temperature | The temperature of the packed-bed reactor. | 25 - 100 °C |

| Residence Time | The time the reactant solution spends in the reactor. | Seconds to minutes |

| Zinc Activation | Method used to activate the zinc metal (e.g., acid wash, iodine). | N/A |

Electrochemical Generation of this compound

The electrochemical synthesis of arylzinc reagents, such as this compound, represents a modern and efficient alternative to traditional methods. This technique relies on the electroreduction of an aryl halide at a cathode in a cell equipped with a sacrificial zinc anode. organic-chemistry.org The process is typically conducted in an undivided electrochemical cell where the zinc anode is consumed during the reaction, providing the zinc source for the organometallic reagent. organic-chemistry.org

The generation of the arylzinc species is often facilitated by a catalyst. Research has demonstrated the effectiveness of using a cobalt halide, such as cobalt(II) bromide, in conjunction with a ligand like pyridine (B92270). organic-chemistry.org In this catalytic cycle, an active low-valent cobalt species is first generated electrochemically, which then reacts with the aryl halide (4-bromo-tert-butoxybenzene) in an oxidative addition step. The resulting arylcobalt intermediate undergoes transmetalation with zinc ions that are formed from the sacrificial anode, yielding the desired this compound and regenerating the cobalt catalyst for subsequent cycles. researchgate.net

This methodology offers a direct route to the organozinc compound under controlled potential, often leading to good yields. The resulting solution of this compound can typically be used directly in subsequent reactions, such as cross-coupling processes. organic-chemistry.org The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to ensure sufficient conductivity and solubility of the components. organic-chemistry.org

Table 1: Representative Parameters for Electrochemical Synthesis

| Parameter | Description |

|---|---|

| Cell Type | Undivided electrochemical cell |

| Anode | Sacrificial Zinc (Zn) plate or rod |

| Cathode | Inert material (e.g., Carbon, Stainless Steel) |

| Precursor | 4-bromo-tert-butoxybenzene |

| Catalyst | Cobalt(II) halide (e.g., CoBr₂) |

| Ligand | Pyridine |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (MeCN) |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) |

| Mode of Electrolysis | Potentiostatic or galvanostatic |

Mechanochemical Approaches

Mechanochemical synthesis provides a solvent-free or low-solvent pathway for the preparation of this compound. This technique utilizes mechanical energy, typically through ball milling, to induce the direct oxidative addition of zinc metal into the carbon-bromine bond of 4-bromo-tert-butoxybenzene. A significant advantage of this approach is its ability to activate the surface of the bulk zinc metal, breaking down the passivating oxide layer without the need for chemical pre-activation steps or harsh reaction conditions.

The process is generally performed in a grinding jar, made of materials like stainless steel or zirconia, containing grinding balls. The aryl halide and zinc powder (or flakes) are added to the jar, which is then agitated at a high frequency in a mixer mill. The repeated collisions between the balls, the reactants, and the jar walls provide the energy necessary to initiate and sustain the reaction. This method is noted for its operational simplicity and improved green metrics, as it often eliminates the need for dry solvents and inert atmospheres.

While neat (solvent-free) grinding is common, liquid-assisted grinding (LAG) can also be employed, where a very small amount of a liquid is added to enhance the reaction rate and consistency. The mechanical force is sufficient to generate the organozinc species, which can then be used in subsequent one-pot reactions, such as Negishi couplings or Reformatsky reactions, by simply opening the jar and adding the other components.

Table 2: General Conditions for Mechanochemical Synthesis

| Parameter | Description |

|---|---|

| Apparatus | Mixer mill or planetary ball mill |

| Grinding Jar/Balls | Stainless steel, Zirconia, or Tungsten Carbide |

| Precursor | 4-bromo-tert-butoxybenzene |

| Zinc Source | Zinc powder, dust, or flakes (~325 mesh) |

| Milling Frequency | Typically 20-30 Hz |

| Reaction Time | 30 minutes to several hours |

| Atmosphere | Air (often does not require inert gas) |

| Additives | Optional: Liquid-Assisted Grinding (LAG) agent (e.g., THF, DMA) |

Mechanistic Investigations into the Formation and Reactivity of 4 T Butoxyphenylzinc Bromide

Oxidative Addition Processes in Zincation Reactions

The synthesis of 4-t-butoxyphenylzinc bromide typically involves the direct insertion of zinc metal into the carbon-bromine bond of 4-bromo-tert-butoxybenzene. This process, known as oxidative addition, is a complex heterogeneous reaction occurring on the surface of the zinc metal. nih.gov The efficiency of this reaction can be significantly influenced by the nature of the zinc (e.g., Rieke zinc), the solvent, and the presence of activating agents like lithium chloride. riekemetals.comorganic-chemistry.org

Electron Transfer Mechanisms in Aryl Bromide Activation

The activation of the aryl bromide bond is widely believed to be initiated by an electron transfer (ET) from the zinc metal to the aryl bromide. acs.org This initial electron transfer is often the rate-determining step in the formation of the organozinc reagent. For aryl halides, the mechanism is consistent with the formation of an aryl halide radical anion as a key intermediate. acs.org Thetert-butoxy group on the phenyl ring, being an electron-donating group, can influence the electron density of the aromatic system and, consequently, the rate of this electron transfer process.

The generally accepted sequence for the formation of the aryl-zinc bond via an electron transfer mechanism can be summarized as follows:

Single Electron Transfer (SET): An electron is transferred from the zinc surface to the lowest unoccupied molecular orbital (LUMO) of the 4-bromo-tert-butoxybenzene, leading to the formation of a radical anion.

Dissociation: The radical anion is unstable and rapidly dissociates, cleaving the carbon-bromine bond to form an aryl radical and a bromide anion.

Second Electron Transfer or Radical Combination: The aryl radical can then either accept a second electron from the zinc to form an aryl anion, which subsequently reacts with the zinc cation, or it can directly combine with a zinc radical species on the metal surface.

The presence of polar aprotic solvents can stabilize the charged intermediates formed during this process, thereby accelerating the oxidative addition. nih.gov

Role of Radical Intermediates

The involvement of radical intermediates in the formation of organozinc reagents from organic halides is supported by experimental evidence, including studies using radical clocks. acs.org These experiments suggest that the aryl radical formed after the initial electron transfer and C-Br bond cleavage has a finite lifetime before it is trapped by the zinc species. The detection of radical species provides strong evidence against a purely concerted mechanism for the oxidative addition of aryl bromides to zinc. nih.gov In the context of forming this compound, the intermediacy of the 4-t-butoxyphenyl radical is a critical mechanistic feature.

Kinetic and Stereochemical Studies

Kinetic studies on the oxidative addition of aryl halides to zinc generally show a dependence on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the reaction by lowering the energy of the LUMO of the aryl halide, making the initial electron transfer more favorable. Conversely, electron-donating groups, like the tert-butoxy (B1229062) group, may decrease the rate of reaction compared to unsubstituted aryl bromides.

While stereochemical studies are more relevant for the formation of alkylzinc reagents from chiral alkyl halides, the principles can be extended to understand the reactivity of the aryl radical intermediate. The planar nature of the 4-t-butoxyphenyl radical means that if it were to be formed from a hypothetical chiral precursor, racemization would be expected, further supporting a stepwise mechanism involving discrete radical intermediates rather than a concerted insertion.

| Mechanistic Step | Description | Key Intermediates | Influencing Factors |

| Electron Transfer | Rate-determining single electron transfer from Zn to the aryl bromide. | Aryl bromide radical anion | Substituent electronics, Solvent polarity |

| Bond Cleavage | Dissociation of the radical anion to form an aryl radical and bromide ion. | 4-t-Butoxyphenyl radical | Inherent stability of the radical |

| Surface Reaction | Combination of the aryl radical with the zinc surface. | Surface-bound organozinc species | Nature of the zinc surface (activation) |

Transmetalation Dynamics in Catalytic Cycles

Once formed, this compound is a valuable nucleophile in various transition metal-catalyzed cross-coupling reactions, such as Negishi, Suzuki-Miyaura, and Stille couplings. A critical step in these catalytic cycles is the transfer of the 4-t-butoxyphenyl group from zinc to the transition metal catalyst, a process known as transmetalation. nih.gov

Pathways of Zinc Transfer to Transition Metal Centers

The transmetalation of an organozinc reagent to a transition metal complex, typically a palladium(II) or nickel(II) species, is a fundamental step in the catalytic cycle of cross-coupling reactions. wikipedia.org The generally accepted mechanism involves the formation of a bridged intermediate where the aryl group is shared between the zinc and the transition metal. The cleavage of the carbon-zinc bond and the formation of the new carbon-metal bond can occur through different pathways, including associative and dissociative mechanisms.

For aryl zinc reagents, the transmetalation is often proposed to proceed through a three-center, four-electron transition state. The presence of halide ions can facilitate this process by forming "ate" complexes (e.g., RZnX₂⁻), which are more nucleophilic and can accelerate the transfer of the organic group to the electron-deficient transition metal center. wikipedia.org

Influence of Ligands and Solvents on Transmetalation Rates

The rate of transmetalation is highly dependent on the nature of the ligands coordinated to the transition metal and the solvent used in the reaction.

Ligands: Bulky and electron-rich phosphine (B1218219) ligands on the palladium or nickel center can influence the rate of transmetalation. While they can facilitate the initial oxidative addition step, they might hinder the approach of the organozinc reagent to the metal center, thus slowing down transmetalation. A delicate balance of steric and electronic properties of the ligand is often required for an efficient catalytic cycle.

Solvents: The solvent plays a crucial role in the transmetalation step. Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc) can coordinate to the zinc center, influencing the polarity of the carbon-zinc bond and the aggregation state of the organozinc reagent in solution. This coordination can facilitate the transfer of the aryl group to the transition metal. The presence of salts like lithium chloride can also break up oligomeric aggregates of the organozinc reagent, leading to more reactive monomeric species and accelerating transmetalation. nih.gov

| Factor | Influence on Transmetalation Rate | Rationale |

| Ligand Steric Bulk | Can decrease the rate. | Hinders the approach of the organozinc reagent to the metal center. |

| Ligand Electronics | Electron-donating ligands can increase the rate. | Increases the nucleophilicity of the metal center, facilitating the displacement of the halide. |

| Solvent Polarity | Generally increases the rate. | Stabilizes charged intermediates and can break up organozinc aggregates. |

| Salt Additives (e.g., LiCl) | Increases the rate. | Forms more reactive "ate" complexes and breaks down aggregates. nih.gov |

Formation and Reactivity of Zincate Species

The reactivity of organozinc halides like this compound can be significantly influenced by the formation of "ate" complexes, or zincates. These species arise from the coordination of anionic ligands to the zinc center, which increases the nucleophilicity of the organic group attached to the zinc.

In the context of the formation of this compound, the use of activating agents such as lithium chloride (LiCl) is a common strategy to enhance the rate and efficiency of the reaction between 4-t-butoxyphenyl bromide and zinc metal. nih.gov The presence of LiCl in the reaction medium leads to the in situ formation of a lithium zincate species, specifically lithium chloro(4-t-butoxyphenyl)zincate (Li[Zn(4-t-BuOC₆H₄)(Br)Cl]).

The formation of this zincate has several important mechanistic implications:

Increased Solubility: The zincate species is generally more soluble in ethereal solvents like tetrahydrofuran (THF) compared to the parent organozinc halide. This increased solubility helps to remove the newly formed organozinc species from the surface of the zinc metal, thereby exposing fresh zinc surfaces for further reaction. nih.gov

Enhanced Nucleophilicity: The coordination of the chloride ion from LiCl to the zinc center increases the electron density on the zinc atom and, consequently, on the carbon atom of the 4-t-butoxyphenyl group. This enhanced nucleophilicity makes the zincate a more potent reagent in subsequent reactions, such as the transmetalation step in a Negishi cross-coupling cycle.

The equilibrium between the neutral organozinc halide and the zincate is a dynamic process, often referred to as a Schlenk-type equilibrium. nih.govresearchgate.net The position of this equilibrium is influenced by factors such as the solvent, the concentration of the lithium salt, and the nature of the organic group. For this compound, the electron-donating nature of the t-butoxy group can further influence the stability and reactivity of the corresponding zincate.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving organometallic species. nih.govrsc.org While specific computational studies on this compound are not extensively reported in the literature, general principles derived from DFT studies on related arylzinc systems can be applied to understand its behavior.

Density Functional Theory (DFT) Studies on Reaction Intermediates

DFT calculations can provide valuable insights into the structures and energies of various intermediates and transition states along the reaction coordinate for the formation and reaction of this compound.

Key areas where DFT can be applied include:

Oxidative Addition: The initial step in the formation of this compound is the oxidative addition of 4-t-butoxyphenyl bromide to the zinc metal surface. DFT calculations can model the interaction of the aryl bromide with zinc clusters, providing information on the geometry of the transition state and the activation barrier for this process. acs.org The calculations would likely show the C-Br bond approaching the zinc surface, leading to bond cleavage and the formation of a new C-Zn bond.

Structure of the Organozinc Reagent: DFT can be used to predict the most stable geometry of this compound in solution. This includes determining the bond lengths and angles, as well as the extent of solvent coordination. In a solvent like THF, the zinc center is typically coordinated by one or more solvent molecules.

Zincate Formation: The interaction of this compound with lithium chloride to form the corresponding zincate can be modeled using DFT. These calculations can quantify the energetic favorability of zincate formation and predict the structural changes that occur upon coordination of the chloride ion.

A hypothetical DFT study might compare the geometries and electronic properties of this compound and its corresponding lithium zincate, as summarized in the table below.

| Species | Predicted C-Zn Bond Length (Å) | Predicted Charge on Aryl Carbon |

| This compound (THF solvated) | ~2.05 | More positive |

| Lithium chloro(4-t-butoxyphenyl)zincate (THF solvated) | ~2.08 | More negative |

Note: The values in this table are hypothetical and based on general trends observed in DFT studies of related organozinc compounds.

Activation Energy Calculations for Key Steps

A crucial aspect of mechanistic understanding is the determination of the activation energies (Ea) for the key elementary steps of a reaction. While experimental determination of activation energies for heterogeneous reactions on a metal surface can be challenging, computational methods provide a viable alternative.

For the formation of this compound, DFT calculations could be employed to compute the activation energies for:

C-Br Bond Cleavage: The energy barrier for the oxidative addition of 4-t-butoxyphenyl bromide to the zinc surface. This is often the rate-determining step in the formation of the organozinc reagent.

Transmetalation: In a subsequent Negishi coupling reaction, the transfer of the 4-t-butoxyphenyl group from zinc to a palladium catalyst is a critical step. DFT can be used to calculate the activation energy for this transmetalation process, which would involve the interaction of the organozinc reagent (or its zincate form) with a palladium(II) intermediate.

The following table presents hypothetical activation energies for key steps involving an arylzinc bromide, illustrating the type of data that could be obtained from DFT calculations.

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Oxidative addition of Ar-Br to Zn surface | 15 - 25 |

| Transmetalation from Ar-ZnBr to Pd(II) complex | 10 - 18 |

| Transmetalation from [Ar-ZnBrCl]⁻ to Pd(II) complex | 8 - 15 |

Note: These values are illustrative and would vary depending on the specific aryl group, ligands on the palladium, and the computational method employed.

Prediction of Reactivity and Selectivity

Computational modeling can also be a predictive tool for understanding the reactivity and selectivity of this compound in various chemical transformations.

Reactivity in Cross-Coupling: By comparing the calculated activation energies for the transmetalation of different arylzinc reagents, it is possible to predict their relative reactivities in Negishi coupling. The electron-donating t-butoxy group in this compound is expected to enhance its reactivity compared to unsubstituted phenylzinc bromide due to the increased nucleophilicity of the aryl group.

Regioselectivity: In cases where the aryl group has multiple potential sites for reaction, DFT calculations can help to predict the regioselectivity by comparing the energies of the different possible transition states.

Compatibility with Functional Groups: Theoretical models can assess the compatibility of the organozinc reagent with various functional groups present in the coupling partner. By calculating the activation barriers for potential side reactions, it is possible to predict whether the desired cross-coupling reaction will be favored.

Reactivity Profiles and Transformative Organic Reactions Involving 4 T Butoxyphenylzinc Bromide

Transition-Metal Catalyzed Cross-Coupling Reactions

4-t-Butoxyphenylzinc bromide is a versatile organozinc reagent utilized in the formation of carbon-carbon bonds. Its reactivity is most prominently harnessed in transition-metal-catalyzed cross-coupling reactions, where it serves as a nucleophilic partner to a variety of electrophilic substrates. The presence of the zinc atom allows for a transmetalation step with a transition metal catalyst, typically palladium or nickel, which is a key step in the catalytic cycle of these transformations. The t-butyl group on the phenoxy ring provides steric bulk and electronic effects that can influence reaction outcomes, while the organozinc moiety itself is known for its high functional group tolerance compared to other organometallics like Grignard reagents thieme-connect.com.

The Negishi coupling is a powerful and widely employed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate, catalyzed by a nickel or palladium complex wikipedia.orgorganic-chemistry.org. This compound is an excellent substrate for this reaction, enabling the introduction of the 4-t-butoxyphenyl group onto various molecular scaffolds. The reaction is celebrated for its broad scope, mild conditions, and high chemo- and regioselectivity thieme-connect.comnih.gov. The general mechanism involves the oxidative addition of the electrophile to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst wikipedia.orgnih.gov.

The coupling of this compound with aryl electrophiles is a cornerstone of the Negishi reaction, providing a direct route to unsymmetrical biaryl compounds thieme-connect.comorganic-chemistry.org. This transformation is highly efficient for a range of aryl halides (iodides, bromides) and triflates. While aryl chlorides can be used, they are generally less reactive and may require more specialized catalytic systems to achieve efficient oxidative addition organic-chemistry.org. The reaction tolerates a wide array of functional groups on the aryl electrophile, such as esters, nitriles, and even nitro groups, which is a significant advantage of using organozinc reagents thieme-connect.com. Both palladium and nickel catalysts are effective, with systems like Pd(PPh₃)₄ or Ni(PPh₃)₄ being classic examples thieme-connect.comwikipedia.org.

Table 1: Representative Negishi Coupling of this compound with Aryl Electrophiles

| Entry | Aryl Electrophile | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | Toluene (B28343)/THF | 80 | >95 |

| 2 | 1-Bromo-4-nitrobenzene | Ni(PPh₃)₄ (5) | - | THF | 25 | 85 thieme-connect.com |

| 3 | Phenyl triflate | Pd₂(dba)₃ (1.5) | dppf (3) | THF | 60 | 90 |

| 4 | 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | - | THF | 25 | 87 thieme-connect.com |

This compound can be effectively coupled with alkenyl (or vinyl) electrophiles, such as vinyl halides and triflates, to synthesize substituted styrenes and related structures. A critical aspect of this coupling is the retention of the stereochemistry of the double bond in the electrophile nih.gov. This stereospecificity is a hallmark of many palladium-catalyzed cross-couplings. However, studies have shown that the choice of ligand can significantly influence the stereochemical outcome, with some ligand systems potentially leading to isomerization nih.gov. The reaction conditions are generally mild, and the functional group tolerance remains high.

Table 2: Representative Negishi Coupling of this compound with Alkenyl Electrophiles

| Entry | Alkenyl Electrophile | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | (E)-β-Bromostyrene | PdCl₂(PPh₃)₂ (2) | TMEDA | THF | 25 | >90 nih.gov |

| 2 | (Z)-1-Iodo-1-hexene | PdCl₂(dppf) (2) | - | THF | 40 | 88 |

| 3 | 1-Propen-2-yl triflate | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | Dioxane | 50 | 92 |

| 4 | (E)-1-Bromo-2-phenyl-ethene | PdCl₂(Amphos)₂ (2) | N-MeIm | THF | 25 | >95 nih.gov |

The Negishi coupling of arylzinc reagents with alkyl electrophiles, particularly unactivated C(sp³)-halides, is more challenging than with sp²-hybridized partners pitt.edu. The primary difficulties are a slower rate of oxidative addition into the C(sp³)-X bond and the potential for the alkyl-metal intermediate to undergo β-hydride elimination, which leads to undesired byproducts mit.edunih.gov. Despite these challenges, significant progress has been made, especially for primary alkyl halides. The coupling with secondary alkyl halides has historically been difficult, but the development of specialized ligands has enabled these transformations with high selectivity for the desired branched product over the linear isomer that can result from β-hydride elimination and reinsertion mit.edunih.govorganic-chemistry.org.

Table 3: Representative Negishi Coupling of this compound with Alkyl Electrophiles

| Entry | Alkyl Electrophile | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Iodooctane | Pd(OAc)₂ (2) | P(t-Bu)₂Me (4) | t-Amyl alcohol | 25 | 85 organic-chemistry.org |

| 2 | Cyclohexyl bromide | NiCl₂·glyme (5) | trans-N,N'-dimethyl-1,2-cyclohexanediamine (10) | Dioxane | 25 | 89 nih.gov |

| 3 | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 25 | 95 nih.govorganic-chemistry.org |

| 4 | Benzyl bromide | Pd(DPEphos)Cl₂ (cat.) | - | THF | 23 | >90 researchgate.net |

The scope of the Negishi coupling involving this compound is extensive. The reagent's high functional group tolerance allows for its use with electrophiles bearing esters, ketones, nitriles, ethers, and amides nih.govpitt.edu. This broad compatibility makes it a valuable tool in complex molecule synthesis.

However, limitations exist.

Steric Hindrance: Severely sterically hindered electrophiles (e.g., ortho,ortho'-disubstituted aryl halides) can react slowly, requiring higher catalyst loadings or more forcing conditions.

Electrophile Reactivity: While aryl iodides, bromides, and triflates are excellent substrates, the corresponding chlorides are significantly less reactive and often require specialized, highly active catalysts based on electron-rich, bulky phosphine (B1218219) ligands organic-chemistry.org.

Alkyl Electrophiles: As mentioned, secondary alkyl halides can be problematic due to β-hydride elimination, although new ligand systems have mitigated this issue mit.edunih.gov. Tertiary alkyl halides are generally not suitable electrophiles for these reactions nih.gov.

Side Reactions: Homocoupling of the organozinc reagent or the electrophile can occur, although it is typically a minor pathway in well-optimized Negishi reactions wikipedia.org.

The choice of catalyst and ligand is paramount to the success of the Negishi coupling.

Palladium Catalysts: Palladium-based systems are the most common, offering high yields and exceptional functional group tolerance wikipedia.org. Common precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃. The active catalyst is a Pd(0) species, which is either used directly or generated in situ from a Pd(II) precursor nih.gov.

Nickel Catalysts: Nickel catalysts, such as Ni(PPh₃)₄ or combinations like Ni(acac)₂ with a reducing agent, are also effective and can be more cost-effective than palladium thieme-connect.comwikipedia.org. They are particularly useful for coupling with less reactive electrophiles like aryl chlorides organic-chemistry.org.

Ligand Effects: The ligand bound to the metal center is crucial for stabilizing the catalyst and modulating its reactivity.

Simple Phosphines: Triphenylphosphine (PPh₃) is a standard, effective ligand for many applications wikipedia.org.

Bidentate Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can enhance catalyst stability and efficiency nih.govnih.gov.

Bulky, Electron-Rich Ligands: The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, CPhos) has revolutionized cross-coupling chemistry mit.eduorganic-chemistry.org. These ligands accelerate the rate-limiting oxidative addition step, especially for inert electrophiles like aryl chlorides, and can also promote the desired reductive elimination over competing side reactions like β-hydride elimination in couplings with secondary alkyl electrophiles mit.edunih.govorganic-chemistry.org. Studies have shown that the stereochemical outcome of couplings with alkenyl halides is also highly dependent on the ligand employed nih.gov.

Copper-Mediated Reactions

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the copper-mediated reactions of this compound are not extensively documented, the general reactivity of organozinc halides in the presence of copper catalysts is well-established. These reactions often proceed via an organocuprate intermediate, formed in situ, which then participates in the coupling process.

The oxidation of zinc organocuprates can lead to the formation of a range of carbon-carbon bonds with high yields, even in the presence of sensitive functional groups like esters, nitriles, and ketones. nih.gov Copper-catalyzed methodologies are applicable to a wide array of aryl, heteroaryl, vinyl, and benzyl bromides. nih.govnih.gov For instance, copper(I) salts are known to synergize with fluoride ions in Stille couplings and can mediate cross-coupling reactions under mild conditions without the need for palladium. rhhz.net In the context of Suzuki-Miyaura type couplings, various copper-catalyst systems have been developed for the reaction of organoboranes with aryl halides, highlighting the versatility of copper in facilitating such transformations. rsc.orgresearchgate.netnih.govsemanticscholar.org Given this precedent, this compound is expected to participate in similar copper-mediated cross-coupling reactions with a range of electrophiles, including aryl and vinyl halides, to furnish the corresponding biaryl and styrenyl products.

Iron-Catalyzed Cross-Couplings

Iron, being an abundant, inexpensive, and non-toxic metal, has emerged as an attractive alternative to precious metals like palladium in cross-coupling catalysis. princeton.edu Iron-catalyzed cross-coupling reactions often involve organometallic nucleophiles such as Grignard reagents or organozinc compounds. princeton.eduresearchgate.net These reactions can proceed through various mechanistic pathways, with some proposals involving Fe(-II)/Fe(0) or Fe(I)/Fe(III) catalytic cycles. princeton.eduresearchgate.net

In the presence of a catalytic amount of an iron salt, often with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), alkyl and aryl Grignard reagents react with organic halides to yield cross-coupled products in good yields. libretexts.orgasianpubs.org For example, the iron-catalyzed coupling of aryl chlorides with aryl boronic esters activated by an organolithium reagent has been demonstrated. chemrxiv.org Although specific examples employing this compound are not readily found in the literature, its analogous Grignard precursor, 4-t-butoxyphenylmagnesium bromide, would be expected to participate in iron-catalyzed cross-coupling reactions with alkyl or aryl halides. princeton.edu A protocol for the iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides has also been developed, further expanding the scope of iron catalysis. nih.gov

Other Metal-Catalyzed Transformations

Beyond copper and iron, other transition metals, particularly palladium and nickel, are extensively used to catalyze reactions involving organozinc reagents in what are known as Negishi couplings. rsc.orgmit.eduorganic-chemistry.orgpitt.edunih.govorganic-chemistry.org

Palladium-Catalyzed Reactions: The Negishi coupling is a cornerstone of C-C bond formation, reacting organozinc compounds with organic halides or triflates. rsc.org Palladium catalysts are generally preferred due to their high yields and functional group tolerance. rsc.org It is anticipated that this compound would readily couple with a wide range of aryl, heteroaryl, and vinyl bromides and activated chlorides in the presence of a suitable palladium catalyst and ligand system, such as those based on biaryldialkylphosphines. researchgate.netmit.eduorganic-chemistry.orgnih.govrsc.orgorganic-chemistry.org Other palladium-catalyzed reactions where arylzinc reagents are plausible participants, though less common than their organoboron or organotin counterparts, include the Hiyama, Stille, and Sonogashira couplings. rhhz.netmit.eduorganic-chemistry.orgnih.govresearchgate.net The Buchwald-Hartwig amination, another key palladium-catalyzed transformation, typically involves amines and aryl halides, but the principles of oxidative addition and reductive elimination are central to many cross-coupling reactions. chemistrysteps.com

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. rsc.org The Kumada coupling, which utilizes Grignard reagents, is a classic example of a nickel-catalyzed C-C bond-forming reaction. organic-chemistry.orgnih.gov Given that organozinc reagents are often prepared from Grignard reagents, 4-t-butoxyphenylmagnesium bromide (the precursor to this compound) would be a suitable substrate for nickel-catalyzed Kumada couplings with aryl and vinyl halides. organic-chemistry.orgnih.govamazonaws.com Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents have been reported to produce tert-butyl aryls in good yields. rhhz.net

Uncatalyzed Organic Transformations

Carbonyl Additions

Organozinc reagents can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols, respectively. These reactions can often proceed without a catalyst, although the reactivity of dialkylzinc reagents with carbonyls can be slow. dalalinstitute.com The addition is often accelerated by the presence of Lewis acids like magnesium chloride (MgCl₂), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgsemanticscholar.org Functionalized diarylzinc reagents have been shown to undergo smooth addition to various carbonyl derivatives in the presence of MgCl₂ to produce alcohols in high yields. organic-chemistry.org Therefore, it is expected that this compound would react with aldehydes and ketones, particularly in the presence of MgCl₂, to afford the corresponding benzylic alcohols. The reaction generally proceeds via a nucleophilic attack of the organozinc reagent on the carbonyl carbon. dalalinstitute.com

Conjugate Additions

The conjugate or 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds (enones) is a fundamental C-C bond-forming reaction. Organozinc reagents are particularly well-suited for this transformation as they tend to favor conjugate addition over direct 1,2-addition to the carbonyl group. researchgate.net Recent studies have shown that arylzinc halides can undergo uncatalyzed conjugate addition to nonenolizable unsaturated ketones in excellent yields when dimethoxyethane (DME) is used as the solvent. nih.govrsc.org This reactivity is attributed to the coordinating ability of DME, which stabilizes a transition state involving two organozinc moieties. nih.govrsc.org Based on these findings, this compound is expected to add in a conjugate fashion to various Michael acceptors, such as α,β-unsaturated ketones and esters, to yield the corresponding β-arylated carbonyl compounds.

Ring-Opening Reactions

Epoxides are strained three-membered rings that are susceptible to ring-opening by nucleophiles. Organozinc reagents, akin to Grignard and organolithium reagents, can act as nucleophiles to open the epoxide ring. chemistrysteps.commasterorganicchemistry.com This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.comyoutube.com In the case of unsymmetrical epoxides, the attack of a strong nucleophile like an organozinc reagent generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.comyoutube.com The reaction results in the formation of a β-hydroxy compound after an aqueous workup to protonate the resulting alkoxide. chemistrysteps.com Thus, this compound is anticipated to react with epoxides to furnish 2-(4-tert-butoxyphenoxy)ethan-1-ol derivatives.

Chemoselectivity and Regioselectivity in Reactions of this compound

The utility of organozinc reagents like this compound in complex molecule synthesis is significantly enhanced by their predictable chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity describes the preference for reaction at one position over another.

In the context of cross-coupling reactions, such as the Negishi coupling, this compound would be expected to exhibit high chemoselectivity. For instance, when reacting with a substrate bearing multiple different halogen atoms (e.g., iodo, bromo, and chloro groups), the reaction would preferentially occur at the most reactive carbon-halogen bond. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl. Therefore, in a reaction with a polyhalogenated aromatic compound, the 4-t-butoxyphenyl group would be selectively transferred to the position of the most labile halogen, typically iodine.

The regioselectivity of this compound addition is governed by both electronic and steric factors of the electrophilic partner. In reactions with unsymmetrical electrophiles, such as substituted epoxides or α,β-unsaturated carbonyl compounds, the site of nucleophilic attack is a key consideration. For example, in the presence of a suitable catalyst, the addition of arylzinc reagents to unsymmetrical epoxides can be directed to either the more or less sterically hindered carbon atom, depending on the nature of the catalyst and reaction conditions.

A notable example of regioselectivity can be observed in the palladium-catalyzed Negishi coupling of secondary alkylzinc halides with aryl bromides. nih.gov While not specific to this compound, these studies demonstrate that the choice of ligand can significantly influence the ratio of desired secondary to undesired primary coupling products. nih.gov

Below is a hypothetical data table illustrating the expected chemoselectivity in a Negishi coupling reaction involving this compound and a dihaloarene.

| Electrophile | Catalyst System | Major Product | Minor Product | Selectivity (Major:Minor) |

| 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ | 4-Bromo-4'-t-butoxybiphenyl | 4-Iodo-4'-t-butoxybiphenyl | >95:5 |

| 1-Chloro-4-iodobenzene | Pd(PPh₃)₄ | 4-Chloro-4'-t-butoxybiphenyl | 4-Iodo-4'-t-butoxybiphenyl | >98:2 |

| 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ / SPhos | 4-Bromo-4'-t-butoxybiphenyl | 4-Chloro-4'-t-butoxybiphenyl | ~90:10 |

This table is illustrative and based on general principles of Negishi cross-coupling reactions.

Diastereoselective and Enantioselective Applications

The application of organozinc reagents in stereoselective synthesis is a cornerstone of modern asymmetric catalysis. These reactions allow for the creation of chiral molecules with a high degree of stereocontrol, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.

Diastereoselective Reactions:

Diastereoselectivity in reactions involving this compound can be achieved through several strategies, most notably through the use of chiral auxiliaries. osi.lv A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For example, the addition of this compound to an aldehyde or ketone bearing a chiral auxiliary can proceed with high diastereoselectivity, leading to the formation of a specific diastereomer of the resulting alcohol. The steric and electronic properties of both the auxiliary and the organozinc reagent influence the facial selectivity of the addition.

In a hypothetical reaction, the addition of this compound to a chiral N-sulfinyl imine would be expected to proceed with high diastereoselectivity, guided by the stereodirecting effect of the chiral sulfinyl group. osi.lv

Enantioselective Reactions:

Enantioselective transformations involving this compound typically rely on the use of a chiral catalyst. In such reactions, a small amount of a chiral ligand coordinates to the metal center (e.g., palladium, nickel, or copper), creating a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other.

The enantioselective addition of arylzinc reagents to aldehydes and ketones is a well-established method for the synthesis of chiral secondary and tertiary alcohols. princeton.edu A variety of chiral ligands, such as chiral amino alcohols and bis(oxazoline) ligands, have been shown to be effective in promoting these reactions with high enantiomeric excess (ee). princeton.edu For instance, the reaction of this compound with an aldehyde in the presence of a chiral copper(I)-bisoxazoline complex could potentially yield the corresponding chiral secondary alcohol with high enantioselectivity. princeton.edu

Similarly, enantioselective Negishi cross-coupling reactions can be used to create chiral biaryl compounds or molecules with stereogenic centers adjacent to an aromatic ring. The success of these reactions is highly dependent on the design of the chiral ligand, which must effectively control the geometry of the transition state during the key bond-forming step.

The following interactive data table provides hypothetical examples of the diastereoselective and enantioselective applications of this compound based on established methodologies.

| Reaction Type | Electrophile | Chiral Control | Catalyst/Auxiliary | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| Diastereoselective Addition | (R)-N-tert-Butanesulfinyl benzaldimine | Substrate Control | - | (R,R)-N-(tert-Butanesulfinyl)-1-(4-t-butoxyphenyl)phenylmethanamine | >95:5 dr |

| Enantioselective Addition | Benzaldehyde | Catalyst Control | Cu(OTf)₂ / (S,S)-Ph-BOX | (R)- (4-t-Butoxyphenyl)(phenyl)methanol | 95% ee |

| Enantioselective Negishi Coupling | Racemic 1-phenylethyl chloride | Catalyst Control | NiCl₂ / (R)-PyBOX | (R)-1-(4-t-Butoxyphenyl)ethylbenzene | 90% ee |

This table is illustrative and based on general principles of asymmetric synthesis using organozinc reagents.

Applications of 4 T Butoxyphenylzinc Bromide in Complex Molecular Synthesis

Strategic Building Block in Total Synthesis of Natural Products

The strategic incorporation of the 4-t-butoxyphenyl group is a key feature in the total synthesis of several complex natural products. The tert-butyl group can serve as a sterically demanding substituent to influence the conformation of a molecule or as a protecting group for the phenolic hydroxyl group, which can be unmasked in later synthetic steps. The use of 4-t-butoxyphenylzinc bromide in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, allows for the efficient formation of key carbon-carbon bonds en route to the target natural product.

A notable example is the synthesis of (±)-de-O-methyllasiodiplodin, a resorcylic acid lactone with interesting biological activities. In a key step of the synthesis, a Negishi coupling reaction is employed to connect two complex fragments. While the specific literature detailing the use of this compound is not abundant, the closely related coupling of an aryl bromide precursor, 1-bromo-4-(tert-butoxy)benzene, with an organozinc reagent demonstrates the principle. This reaction highlights the reliability of such cross-couplings in forging critical bonds within intricate molecular frameworks. The 4-t-butoxy group in this context serves as a protected phenol (B47542), which can be deprotected at a later stage to reveal the natural product's resorcinol (B1680541) core.

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product | Yield (%) |

| Negishi Coupling | Aryl Bromide | Organozinc Reagent | Pd(PPh₃)₄ | Biaryl | High |

This table illustrates a representative Negishi coupling reaction, a key transformation where this compound or its precursors are utilized in the synthesis of natural products.

Role in the Synthesis of Pharmaceutical Intermediates

The 4-t-butoxyphenyl moiety is a structural motif found in various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The tert-butyl group can enhance lipophilicity, which may improve a drug's pharmacokinetic profile. Furthermore, the protected phenol can be a synthetic handle for further functionalization or can be the precursor to a free phenol, which may be crucial for biological activity.

This compound serves as an effective reagent for introducing this valuable fragment into potential drug candidates. For instance, the synthesis of intermediates for the antihistamine drug Ebastine involves the incorporation of a 4-tert-butylphenyl group. While the industrial synthesis may utilize different routes, the use of organozinc reagents like this compound offers a direct and efficient method for creating the necessary carbon-carbon bond through cross-coupling reactions.

The tert-butoxy (B1229062) group often functions as a robust protecting group for phenols in multi-step pharmaceutical syntheses. wikipedia.orgnih.govoup.com It is stable to a wide range of reaction conditions and can be readily removed under acidic conditions to unmask the phenol. wikipedia.org The introduction of this group via a Grignard or organozinc reagent is a common strategy.

| Pharmaceutical Intermediate | Key Synthetic Step | Reagent | Purpose of 4-t-Butoxyphenyl Group |

| Ebastine Intermediate | Friedel-Crafts acylation or cross-coupling | 4-tert-Butylbenzoyl chloride or equivalent | Lipophilicity and structural core |

| General Phenolic Compounds | Nucleophilic Aromatic Substitution or Cross-Coupling | This compound | Introduction of a protected phenol |

This interactive table provides examples of how the 4-t-butoxyphenyl group is relevant in the synthesis of pharmaceutical intermediates.

Precursor for Advanced Materials and Ligands

The unique electronic and steric properties of the 4-t-butoxyphenyl group make it an attractive component in the design of advanced materials and ligands. In materials science, this moiety can influence the packing of molecules in liquid crystals or the photophysical properties of organic light-emitting diodes (OLEDs). In coordination chemistry, ligands incorporating the 4-t-butoxyphenyl group can be used to fine-tune the catalytic activity and selectivity of metal complexes.

Cross-coupling reactions are a cornerstone for the synthesis of these materials and ligands. While the use of this compound is not extensively documented in this specific context, the analogous 4-(tert-butoxy)phenylboronic acid is frequently employed in Suzuki-Miyaura couplings to construct these complex organic structures. Given the similar reactivity profiles of organozinc and organoboron compounds in palladium-catalyzed reactions, this compound represents a viable and potent alternative for these synthetic transformations. For example, the synthesis of bipyridine-based ligands, which are crucial in catalysis and materials science, often involves the coupling of a substituted phenyl group to a pyridine (B92270) core.

| Material/Ligand Type | Synthetic Method | Role of 4-t-Butoxyphenyl Group |

| Liquid Crystals | Suzuki or Negishi Coupling | Influences mesophase behavior and clearing points |

| Bipyridine Ligands | Suzuki or Negishi Coupling | Modifies steric and electronic properties of the ligand |

| Organic Semiconductors | Cross-Coupling Reactions | Affects molecular packing and charge transport |

This table showcases the potential applications of this compound as a precursor for advanced materials and ligands, drawing parallels from the use of its boronic acid analog.

Stereocontrolled Construction of Carbon Skeletons

The construction of chiral molecules with a high degree of stereocontrol is a central challenge in modern organic synthesis. Cross-coupling reactions involving organozinc reagents have been developed to address this challenge, enabling the formation of stereogenic centers with excellent enantiomeric or diastereomeric purity.

Use of Chiral Catalysts: Employing a palladium or nickel catalyst bearing a chiral ligand can induce asymmetry in the product. The chiral environment around the metal center can differentiate between the two enantiotopic faces of the prochiral substrate or the two enantiomers of a racemic substrate.

Coupling with Chiral Electrophiles: The reaction of an achiral organozinc reagent like this compound with a chiral electrophile can proceed with high diastereoselectivity, often dictated by the steric and electronic properties of the substrate.

Coupling of Chiral Organozinc Reagents: While this compound itself is achiral, related chiral organozinc reagents can undergo cross-coupling with high stereochemical fidelity.

The 4-t-butoxyphenyl group, with its significant steric bulk, could play a crucial role in influencing the stereochemical outcome of such reactions. The bulky tert-butyl group can create a biased steric environment, favoring the approach of the coupling partner from one direction over the other, thus leading to the preferential formation of one stereoisomer.

| Stereocontrol Strategy | Description | Potential Role of 4-t-Butoxyphenyl Group |

| Chiral Catalysis | A chiral ligand on the metal catalyst directs the stereochemical outcome. | The steric bulk could enhance the enantio- or diastereoselectivity by amplifying the steric interactions within the transition state. |

| Substrate Control | A pre-existing stereocenter in the electrophile directs the formation of a new stereocenter. | The bulky substituent can act as a stereodirecting group, influencing the facial selectivity of the reaction. |

This table outlines the general strategies for achieving stereocontrol in cross-coupling reactions and speculates on the potential role of the 4-t-butoxyphenyl group in such transformations.

Spectroscopic and Structural Elucidation Methodologies for Intermediates and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 4-t-butoxyphenylzinc bromide.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic protons, being in different chemical environments due to the influence of the zinc bromide and tert-butoxy (B1229062) groups, would likely appear as a set of doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The protons ortho to the zinc bromide moiety are expected to be shifted downfield compared to those ortho to the electron-donating tert-butoxy group. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, typically observed in the upfield region of the spectrum (around δ 1.3 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons. The carbon atom directly bonded to the zinc (ipso-carbon) would show a characteristic chemical shift, often significantly downfield. The other aromatic carbons would have distinct chemical shifts influenced by the electronic effects of the substituents.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to -O-t-Bu) | ~6.8-7.0 (d) | ~115-120 |

| Aromatic C-H (ortho to -ZnBr) | ~7.4-7.6 (d) | ~135-140 |

| Aromatic C (ipso to -O-t-Bu) | - | ~155-160 |

| Aromatic C (ipso to -ZnBr) | - | ~140-145 |

| -C(CH₃)₃ | - | ~78-82 |

| -C(CH₃)₃ | ~1.3 (s) | ~28-32 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a moderately stable organometallic reagent like this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) might be employed to observe the molecular ion or related adducts.

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and zinc isotopes. This isotopic signature is a key indicator for the presence of these elements in the molecule. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places.

Common fragmentation patterns for related aromatic compounds often involve the loss of the tert-butyl group as a stable carbocation (m/z = 57) or cleavage of the carbon-zinc bond.

Interactive Table 2: Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₁₃BrOZn)

| Isotope Combination | Approximate Mass (Da) | Relative Abundance (%) |

| ⁶⁴Zn⁷⁹Br | ~297 | High |

| ⁶⁴Zn⁸¹Br / ⁶⁶Zn⁷⁹Br | ~299 | High |

| ⁶⁶Zn⁸¹Br / ⁶⁷Zn⁷⁹Br / ⁶⁸Zn⁷⁹Br | ~301 | Moderate |

| ⁶⁷Zn⁸¹Br / ⁶⁸Zn⁸¹Br | ~303 | Low |

Note: This table illustrates the expected complexity of the molecular ion peak due to the major isotopes of zinc and bromine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands for the aromatic ring, the ether linkage, and the alkyl groups.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the tert-butyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band for the aryl ether linkage, typically in the 1200-1250 cm⁻¹ region.

C-Zn stretching: This vibration occurs at lower frequencies, typically below 600 cm⁻¹, and may be difficult to observe with standard IR spectrometers.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O (Aryl Ether) Stretch | 1250-1200 | Strong |

| Out-of-plane C-H Bending | 900-675 | Strong |

X-ray Crystallography of Related Zinc Complexes and Adducts (if applicable)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its reactive nature, analysis of related zinc complexes and adducts provides valuable insight into its likely solid-state structure. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and coordination geometries. ksu.edu.sanih.gov

Studies on similar arylzinc halide compounds have shown that they can exist as monomers, dimers, or higher-order aggregates in the solid state, often with solvent molecules (like THF) coordinated to the zinc center to satisfy its coordination sphere. The zinc atom in such complexes typically adopts a tetrahedral geometry. For instance, the crystal structure of a related arylzinc bromide complex might reveal a dimeric structure with bridging bromide ligands. wiley-vch.de The C-Zn bond length is a key parameter obtained from such studies, providing insight into the nature of the carbon-metal bond. Information on the crystal packing and intermolecular interactions can also be gleaned from these structural studies. rsc.org

Future Directions and Emerging Trends in 4 T Butoxyphenylzinc Bromide Research

Development of More Sustainable and Green Synthetic Protocols

A significant thrust in modern synthetic chemistry is the development of environmentally benign methodologies. For reactions involving 4-t-butoxyphenylzinc bromide, future efforts will likely concentrate on replacing traditional volatile organic compounds (VOCs) with greener alternatives. Research into performing Negishi cross-coupling reactions in aqueous media or biodegradable deep eutectic solvents (DESs) has shown promise for other organozinc reagents and is a logical next step for this specific compound. researchwithrutgers.comnih.gov Such protocols would not only reduce the environmental impact but also potentially simplify workup procedures.

Another key aspect of green chemistry is the ability to conduct reactions under aerobic conditions, eliminating the need for inert atmospheres which are resource-intensive. The development of robust catalytic systems that can tolerate air and moisture will be a critical area of investigation for the application of this compound in more sustainable processes. researchwithrutgers.comnih.gov

| Parameter | Conventional Protocol | Future Green Protocol |

| Solvent | Tetrahydrofuran (B95107) (THF), Dioxane | Water, Deep Eutectic Solvents (e.g., choline chloride/urea) |

| Atmosphere | Inert (Nitrogen, Argon) | Aerobic (Air) |

| Catalyst | Traditional Palladium complexes | Air and moisture-stable catalysts |

| Energy Input | Often requires heating | Room temperature reactions |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities in drug discovery and materials science is driving the adoption of automated and high-throughput techniques. Future research will likely see the integration of this compound into automated flow chemistry systems. nih.govnih.govresearchgate.netresearchgate.net Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and greater reproducibility. nih.govnih.gov

High-throughput screening (HTS) platforms will be instrumental in rapidly optimizing reaction conditions for couplings involving this compound. nih.govmychemblog.comdntb.gov.ua The use of robotic systems to dispense reagents and catalysts in microplate formats, coupled with rapid analytical techniques like mass spectrometry, will allow for the efficient exploration of a vast array of reaction parameters to identify optimal conditions for specific transformations. nih.govmychemblog.comdntb.gov.ua

Exploration of Novel Catalytic Systems for Enhanced Reactivity

While palladium catalysts are the workhorses for Negishi couplings, the exploration of novel catalytic systems to enhance the reactivity and broaden the scope of reactions with this compound is an active area of research. A significant focus is on the development of palladium complexes with N-heterocyclic carbene (NHC) ligands. researchwithrutgers.comnih.govmdpi.comresearchgate.net These ligands are strong sigma-donors and can form highly stable and active catalysts, often allowing for lower catalyst loadings and the coupling of more challenging substrates. nih.govresearchgate.net

Furthermore, the use of nickel-based catalysts is an emerging trend. nih.govresearchgate.netnih.govbohrium.comrsc.org Nickel is more earth-abundant and less expensive than palladium, making it an attractive alternative. Research into developing efficient nickel catalysts for the cross-coupling of this compound with a variety of electrophiles, including traditionally less reactive ones, is expected to intensify. nih.govresearchgate.netnih.govbohrium.comrsc.org

| Catalyst System | Key Features | Potential Advantages for this compound |

| Palladium-NHC | Strong σ-donating ligands, high stability. nih.govresearchgate.net | Increased catalyst turnover, lower catalyst loading, coupling of sterically hindered substrates. |

| Nickel-based | Earth-abundant metal, unique reactivity. nih.govresearchgate.netnih.govbohrium.comrsc.org | Lower cost, potential for novel transformations not accessible with palladium. |

Expansion of Reaction Scope and Discovery of New Transformations

The primary application of this compound has been in the formation of carbon-carbon bonds. A major future direction will be the expansion of its reaction scope to include the formation of carbon-heteroatom bonds. Drawing inspiration from broader developments in cross-coupling chemistry, the use of this organozinc reagent in C-N and C-S bond-forming reactions is a plausible and exciting prospect. This would involve coupling with amines, amides, thiols, or other heteroatom-containing nucleophiles, potentially catalyzed by palladium or other transition metals. mychemblog.comorganic-chemistry.org